2-(4-Bromo-2-chlorophenyl)propanenitrile
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Overview
Description
2-(4-Bromo-2-chlorophenyl)propanenitrile is an organic compound with the molecular formula C9H7BrClNO It is a derivative of phenylpropanenitrile, where the phenyl ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2-chlorophenyl)propanenitrile typically involves the reaction of 4-bromo-2-chlorobenzonitrile with appropriate reagents under controlled conditions. One common method is the reaction of 4-bromo-2-chlorobenzonitrile with propionitrile in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2-chlorophenyl)propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Reduction: Formation of 2-(4-Bromo-2-chlorophenyl)propanamine.
Oxidation: Formation of 2-(4-Bromo-2-chlorophenyl)propanoic acid.
Scientific Research Applications
2-(4-Bromo-2-chlorophenyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2-chlorophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing its reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2-chlorophenoxy)propanenitrile
- 4-Bromo-2-chlorobenzonitrile
- 2-Bromo-4-chlorophenylacetonitrile
Uniqueness
2-(4-Bromo-2-chlorophenyl)propanenitrile is unique due to the specific positioning of the bromine and chlorine atoms on the phenyl ring, which influences its chemical reactivity and potential applications. Its combination of halogen substituents and nitrile group makes it a versatile compound for various synthetic and research purposes.
Properties
Molecular Formula |
C9H7BrClN |
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Molecular Weight |
244.51 g/mol |
IUPAC Name |
2-(4-bromo-2-chlorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7BrClN/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6H,1H3 |
InChI Key |
CPAKCAQSSOJFJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C1=C(C=C(C=C1)Br)Cl |
Origin of Product |
United States |
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